molecular formula C16H21ClN4O B1424815 N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219982-64-5

N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424815
CAS No.: 1219982-64-5
M. Wt: 320.82 g/mol
InChI Key: SNQMZEQXBFVURQ-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . The reaction proceeds through a series of steps, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling with aryl boronic acids .

Industrial Production Methods

Industrial production methods for this compound may involve the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This catalyst offers several advantages, including low cost, non-toxicity, and stability . The reaction is typically carried out at room temperature in ethanol, providing moderate to good yields .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoracetic acid, aryl boronic acids, and various oxidizing and reducing agents . The conditions for these reactions can vary, but they often involve moderate temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride include:

Uniqueness

What sets this compound apart is its unique structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for further drug development .

Properties

IUPAC Name

N-benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O.ClH/c1-2-20(11-12-6-4-3-5-7-12)16(21)15-13-10-17-9-8-14(13)18-19-15;/h3-7,17H,2,8-11H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQMZEQXBFVURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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